molecular formula C17H14O3 B14589420 4-Benzoyl-4-phenyloxolan-2-one CAS No. 61601-88-5

4-Benzoyl-4-phenyloxolan-2-one

Cat. No.: B14589420
CAS No.: 61601-88-5
M. Wt: 266.29 g/mol
InChI Key: KKYKBZBKVUEWJF-UHFFFAOYSA-N
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Description

4-Benzoyl-4-phenyloxolan-2-one is an organic compound characterized by the presence of a benzoyl group and a phenyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-4-phenyloxolan-2-one typically involves the reaction of benzoyl chloride with phenylacetic acid in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-4-phenyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

4-Benzoyl-4-phenyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzoyl-4-phenyloxolan-2-one involves its interaction with specific molecular targets. The benzoyl and phenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    Benzophenone: Shares the benzoyl group but lacks the oxolan-2-one ring.

    Phenylacetic Acid: Contains the phenyl group but differs in the functional groups attached.

    Oxolan-2-one Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness: 4-Benzoyl-4-phenyloxolan-2-one is unique due to the combination of its benzoyl and phenyl groups with the oxolan-2-one ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

61601-88-5

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

4-benzoyl-4-phenyloxolan-2-one

InChI

InChI=1S/C17H14O3/c18-15-11-17(12-20-15,14-9-5-2-6-10-14)16(19)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

KKYKBZBKVUEWJF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)OCC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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